a-D-Arabinopyranosyl azide

Glycosyl Azide Synthesis Nucleophilic Substitution Carbohydrate Chemistry

Researchers requiring stereochemically pure, unprotected glycosyl azides for CuAAC click chemistry face lengthy deprotection sequences with acetylated analogs. α-D-Arabinopyranosyl azide (CAS 138892-04-3) eliminates this bottleneck: • Single-step conjugation: Unprotected hydroxyls enable direct CuAAC coupling without post-conjugation deprotection. • Stereochemical integrity: α-Anomeric configuration preserved; derived from crystallographically characterized precursor route. • Step economy: Reduces synthetic steps vs. 2,3,4-tri-O-acetyl-protected azides, minimizing product loss. • Versatile building block: For neoglycoconjugates, N-glycoprotein linkage models, arabinose-containing oligosaccharides.

Molecular Formula C5H9N3O4
Molecular Weight 175.144
CAS No. 138892-04-3
Cat. No. B590622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-Arabinopyranosyl azide
CAS138892-04-3
Molecular FormulaC5H9N3O4
Molecular Weight175.144
Structural Identifiers
SMILESC1C(C(C(C(O1)N=[N+]=[N-])O)O)O
InChIInChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1
InChIKeyWVWBURHISBVZHI-MBMOQRBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-D-Arabinopyranosyl Azide Procurement Baseline


Alpha-D-Arabinopyranosyl azide (CAS 138892-04-3) is a C5-monosaccharide derivative belonging to the class of glycosyl azides, bearing an α-configured azido group at the anomeric position of the D-arabinopyranose ring . With molecular formula C5H9N3O4 and molecular weight 175.14 g/mol, this compound is commercially available in solid form with purities typically ≥95% to >99% [1]. Unlike its acetyl-protected or halide counterparts, the unprotected hydroxyl groups of this azide enable direct conjugation without prior deprotection steps, positioning it as a key building block in click chemistry, glycosylation, and neoglycoconjugate synthesis [1].

Why α-D-Arabinopyranosyl Azide Cannot Be Substituted


Generic substitution of alpha-D-arabinopyranosyl azide with alternative glycosyl donors (e.g., glycosyl halides) or other arabinose derivatives is precluded by fundamental differences in reactivity, stereochemical integrity, and safety profile. Glycosyl bromides, while reactive, are moisture-sensitive and prone to anomerization, compromising stereochemical purity . Glycosyl fluorides require specialized activating agents for glycosylation. In contrast, the azido group at the anomeric position provides orthogonal reactivity compatible with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation while preserving the α-anomeric configuration under diverse reaction conditions [1]. Furthermore, the unprotected hydroxyl groups eliminate the need for subsequent deprotection steps required with acetylated analogs (e.g., 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl azide), reducing synthetic step count and minimizing product loss [1]. Critically, glycosyl azides are heat- and shock-sensitive; proper handling and storage protocols must be observed .

α-D-Arabinopyranosyl Azide Selection Evidence


Direct Azide Substitution from Glycosyl Bromide

Alpha-D-arabinopyranosyl azide can be synthesized via nucleophilic displacement of the corresponding glycosyl bromide. In a representative class-level transformation for pentopyranosyl systems, 2,3,4-tri-O-acetyl-β-D-arabinopyranosyl bromide reacts with sodium azide in DMF to afford the α-anomeric azide derivative. Subsequent Zemplén deacetylation yields the unprotected α-D-arabinopyranosyl azide [1]. The unprotected azide eliminates the deprotection requirement inherent to acetylated azide intermediates such as 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl azide (CAS 69266-15-5, MW 301.25 g/mol), which necessitates an additional synthetic step after click conjugation [2].

Glycosyl Azide Synthesis Nucleophilic Substitution Carbohydrate Chemistry

Crystal Structure of Acetylated Azide Precursor

The molecular and crystal structure of 2,3,4-tri-O-acetyl-β-D-arabinopyranosyl azide has been unequivocally established by X-ray crystallography [1]. This acetylated precursor serves as the direct synthetic entry point to unprotected α-D-arabinopyranosyl azide (CAS 138892-04-3) via standard Zemplén deacetylation. The crystallographic data confirm the β-anomeric configuration of the precursor, which upon nucleophilic substitution with inversion yields the α-azide. In contrast, glycosyl azides synthesized from alternative starting materials such as arabinose and sodium azide lack this defined stereochemical provenance, and the direct product from such methods may contain anomeric mixtures requiring chromatographic separation.

X-ray Crystallography Anomeric Configuration Structural Biology

Arabinosyl vs. GlcNAc Linkage Conformational Flexibility

In a comparative crystallographic study of N-glycoprotein linkage region analogs, α-D-arabinopyranosyl azide served as the key intermediate for synthesizing N-(α-D-arabinopyranosyl)alkanamides [1]. The study quantitatively established that arabinosyl alkanamide derivatives exhibit greater rotational freedom around the C1–N1 bond (glycosidic torsion angle ϕN) compared to corresponding GlcNAc derivatives. Notably, XylβNHAc showed a maximum deviation of 31.9° in ϕN value relative to GlcNAcβNHAc [1]. Arabinose, as a pentopyranose with distinct stereochemistry at C4 compared to xylose, introduces unique molecular packing characterized by antiparallel bilayers in propionamido and chloroacetamido derivatives—a supramolecular assembly hitherto unknown in other N-glycoprotein linkage analogs [1].

N-Glycoprotein Linkage Conformational Analysis X-ray Crystallography

α-D-Arabinopyranosyl Azide Applications


Click Synthesis of Arabinose Neoglycoconjugates

Alpha-D-arabinopyranosyl azide (CAS 138892-04-3) enables single-step CuAAC conjugation with alkyne-functionalized biomolecules (peptides, proteins, fluorescent probes), yielding neoglycoconjugates bearing free arabinose epitopes without requiring post-conjugation deprotection . This stands in contrast to acetyl-protected azides such as 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl azide, which mandate an additional deacetylation step that risks ester hydrolysis and product loss. This differential step economy is supported by class-level evidence for glycosyl azide reactivity and protection/deprotection requirements in carbohydrate chemistry .

N-Glycoprotein Linkage Analog Synthesis

The compound has been specifically employed as a key intermediate in the synthesis of N-(α-D-arabinopyranosyl)alkanamides, which serve as model systems for investigating N-glycoprotein linkage region conformation [1]. The resulting arabinosyl alkanamides exhibit greater rotational freedom around the C1–N1 bond compared to GlcNAc-based analogs, and form unique antiparallel bilayer assemblies—properties directly relevant to researchers studying how pentopyranose structure influences glycoprotein architecture and molecular recognition [1].

Glycosylation and Protein Interaction Probes

As a reactive glycosyl donor precursor, alpha-D-arabinopyranosyl azide can be employed in glycosylation methodologies for constructing arabinose-containing oligosaccharides and glycoconjugates . The compound serves as a versatile building block for methylation, saccharide modification, and polysaccharide synthesis , with its azido group providing an orthogonal handle for downstream functionalization or bioconjugation. This utility is documented in multiple vendor technical datasheets and product specifications for the CAS 138892-04-3 compound .

Stereodefined Arabinopyranosyl Derivative Synthesis

Procurement of alpha-D-arabinopyranosyl azide derived from the crystallographically characterized 2,3,4-tri-O-acetyl-β-D-arabinopyranosyl azide precursor route [2] ensures stereochemical fidelity at the anomeric center. This matters for applications where the α-configuration is essential for biological activity or molecular recognition, including lectin binding assays, enzyme substrate studies, and the construction of stereochemically pure arabinose-containing natural product analogs. Alternative synthetic routes employing direct arabinose azidation may yield anomeric mixtures requiring additional purification [3].

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